![molecular formula C14H14ClNOS B1416782 3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide CAS No. 1050883-84-5](/img/structure/B1416782.png)
3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide
Overview
Description
. This compound features a chloro group, a phenyl ring, a thiophen-2-yl group, and a propanamide moiety, making it a unique and versatile molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds containing a thiophene ring have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Tertiary aliphatic amines, like the one present in this compound, are known to be biotransformed through a reversible reaction into tertiary amine oxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide typically involves the following steps:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.
Introduction of the Chloro Group: Chlorination reactions can be performed using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group into the molecule.
Coupling with the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the carboxylic acid derivative with an amine, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) or carbodiimide (EDC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as hydroxide (OH⁻) or alkoxides (RO⁻) can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: NaOH, KOH, or other strong bases for nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Alcohols, ethers, or other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide is C14H14ClNOS, with a molecular weight of 279.79 g/mol. The compound features a thiophene ring, which is known for its biological activity and is present in many therapeutic agents.
Pharmacological Applications
Case Study 1: IDO1 Inhibition and CNS Disorders
A study explored various compounds as IDO1 inhibitors, highlighting the importance of structural modifications for enhancing brain penetration and selectivity. The findings indicated that compounds similar to this compound showed promising results in preclinical models for treating depression and anxiety disorders by modulating tryptophan metabolism .
Case Study 2: Synthesis and Biological Evaluation
Research focused on synthesizing novel thiophene derivatives revealed that modifications in the phenyl group significantly affect biological activity. The synthesized compounds were evaluated for their IDO1 inhibitory activity, with some exhibiting IC50 values comparable to established inhibitors . While specific data on this compound was not detailed, the trends observed suggest its potential efficacy.
Comparison with Similar Compounds
3-Chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide can be compared with other similar compounds, such as:
3-Chlorodiphenylamine: Similar in structure but lacks the thiophene and amide groups.
N-[phenyl(thiophen-2-yl)methyl]propanamide: Lacks the chloro group.
3-Chloro-N-phenylpropanamide: Lacks the thiophene group.
Uniqueness: The presence of both the chloro group and the thiophene ring in this compound contributes to its unique chemical and biological properties, making it distinct from other similar compounds.
Biological Activity
3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and related case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro group attached to a propanamide backbone, along with phenyl and thiophene moieties. This unique combination may influence its biological properties and interactions with enzymes and receptors.
Preliminary studies indicate that compounds similar in structure to this compound interact with enzymes involved in metabolic pathways related to cancer and neurological disorders. Specifically, the chloro substitution and the presence of thiophene may enhance its affinity for certain biological targets.
Interaction Studies
Interaction studies are essential for understanding the compound's mechanism of action. Research indicates that this compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is linked to various neurological and psychiatric disorders .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals notable differences in biological activity. The following table summarizes key compounds and their activities:
Compound Name | Structural Features | Notable Activities |
---|---|---|
2-[thiophen-2-yl)formamido]-N-(phenyl)-2-methylpropanamide | Contains thiophene and phenyl groups | Potent IDO1 inhibitor |
N-(phenyl)-2-methylpropanamide | Lacks thiophene moiety | General amide activity |
5-Ethinyl-thiophen-2-carbonic acid derivative | Contains ethynyl and thiophene | Human Factor Xa inhibitor |
This table illustrates the unique position of this compound within this group, particularly due to its specific chloro substitution.
Anticancer Activity
Research has shown that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives inhibited cancer cell proliferation through apoptosis induction, suggesting that the compound may have similar potential .
Antimicrobial Properties
In vitro studies have evaluated the antimicrobial activity of related compounds against various bacterial strains. Some derivatives exhibited MIC values indicating strong antibacterial activity against Gram-positive and Gram-negative bacteria, which suggests that this compound could also possess antimicrobial properties .
Properties
IUPAC Name |
3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c15-9-8-13(17)16-14(12-7-4-10-18-12)11-5-2-1-3-6-11/h1-7,10,14H,8-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDSLCVYKYKTOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CS2)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245474 | |
Record name | 3-Chloro-N-(phenyl-2-thienylmethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050883-84-5 | |
Record name | 3-Chloro-N-(phenyl-2-thienylmethyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050883-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-(phenyl-2-thienylmethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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